1,2,3-Triheptylbenzene
Description
1,2,3-Triheptylbenzene is a trialkyl-substituted benzene derivative featuring three heptyl (-C₇H₁₅) groups attached to the benzene ring at the 1, 2, and 3 positions. This structural arrangement confers high lipophilicity and low water solubility, making it suitable for applications in non-polar solvents, lubricants, or surfactant formulations.
Properties
CAS No. |
89231-33-4 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
1,2,3-triheptylbenzene |
InChI |
InChI=1S/C27H48/c1-4-7-10-13-16-20-25-22-19-23-26(21-17-14-11-8-5-2)27(25)24-18-15-12-9-6-3/h19,22-23H,4-18,20-21,24H2,1-3H3 |
InChI Key |
NOGSRVAPNJTDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC=C1)CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3-Triheptylbenzene can be achieved through several methods:
Chemical Reactions Analysis
1,2,3-Triheptylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.
Oxidation and Reduction: The alkyl side chains of this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Scientific Research Applications
1,2,3-Triheptylbenzene has several applications in scientific research:
Material Science: It is used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific molecular pathways.
Organic Synthesis: It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1,2,3-Triheptylbenzene primarily involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The benzene ring can participate in π-π interactions with other aromatic systems, while the alkyl chains can engage in hydrophobic interactions. These interactions play a crucial role in the compound’s ability to modulate biological pathways and molecular targets .
Comparison with Similar Compounds
The following analysis compares 1,2,3-Triheptylbenzene with structurally related alkylbenzenes, focusing on molecular properties, toxicity, and applications.
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility (mg/L, estimated) |
|---|---|---|---|---|
| This compound | - | ~362.7 | >300 | <0.1 |
| 1,2,3-Trimethylbenzene (TMB) | 526-73-8 | 120.19 | 176–179 | 20–30 |
| 1,2,4-Trimethylbenzene | 95-63-6 | 120.19 | 169–171 | 25–30 |
| 1,3,5-Trimethylbenzene | 108-67-8 | 120.19 | 164–165 | 20–25 |
| 1,2,3,4-Tetramethylbenzene | 488-23-3 | 134.22 | 205–207 | <10 |
| 3-Phenyldodecane | 4621-36-7 | 246.44 | ~300 | <0.1 |
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (e.g., methyl to heptyl) significantly elevates molecular weight and boiling point while reducing water solubility. For instance, this compound’s estimated boiling point (>300°C) far exceeds that of TMBs (~160–180°C) due to stronger van der Waals interactions .
- Substituent Position : Symmetrical isomers (e.g., 1,3,5-TMB) generally exhibit lower boiling points than asymmetrical isomers (e.g., 1,2,3-TMB) due to reduced molecular packing efficiency .
Toxicity and Environmental Impact
| Compound Name | Toxicity Reference Values (TRVs) | Volatility | Environmental Persistence |
|---|---|---|---|
| This compound | No direct data; inferred low acute toxicity due to low volatility and bioavailability | Very low | High (due to lipophilicity) |
| 1,2,3-TMB | US EPA IRIS RfC: 0.03 mg/m³ (chronic inhalation) | Moderate | Moderate |
| 1,3,5-TMB | US EPA IRIS RfC: 0.03 mg/m³; TCEQ DSD: 0.3 mg/m³ (acute) | Moderate | Moderate |
| 3-Phenyldodecane | Limited toxicity data; expected low acute toxicity similar to long-chain alkanes | Low | High |
Key Observations :
- Volatility and Exposure Risk : TMBs pose higher inhalation risks due to moderate volatility, whereas this compound’s low volatility suggests minimal airborne exposure .
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